2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid
Overview
Description
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid is an organic compound that features a tert-butyl(dimethyl)silyl group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the protection of hydroxyl groups and subsequent purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is utilized in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid involves the protection of hydroxyl groups through the formation of silyl ethers. This protection is crucial in multi-step organic syntheses, as it prevents unwanted reactions at the hydroxyl site. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)ethanol
- 2-(tert-Butyldimethylsilyloxy)acetaldehyde
- 2-(tert-Butyldimethylsilyloxy)acetic acid
Uniqueness
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid is unique due to its specific structural arrangement, which provides stability and reactivity that are advantageous in synthetic applications. Compared to similar compounds, it offers a balance between steric protection and ease of deprotection, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C11H24O3Si |
---|---|
Molecular Weight |
232.39 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-8(2)9(10(12)13)14-15(6,7)11(3,4)5/h8-9H,1-7H3,(H,12,13) |
InChI Key |
LPOQMJJLBZAHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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